3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
Overview
Description
3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, this compound blocks the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the number of cancer cells in the blood and bone marrow. The compound has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One advantage of 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride is its high selectivity for BTK, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound may have limited activity against certain types of cancers, such as those that do not rely on BTK signaling.
Future Directions
Future research on 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, the compound could be tested in combination with other drugs to enhance its anti-tumor activity. Finally, further studies could investigate the potential use of this compound in other types of cancers beyond B-cell malignancies.
Scientific Research Applications
3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies and solid tumors. The compound has shown potent anti-tumor activity in preclinical studies, and its mechanism of action has been elucidated.
properties
IUPAC Name |
2-(aminomethyl)-3-(3-chloro-4-fluorophenyl)-N-methylpropanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O.ClH/c1-15-11(16)8(6-14)4-7-2-3-10(13)9(12)5-7;/h2-3,5,8H,4,6,14H2,1H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIKMDADXLBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)F)Cl)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909319-44-3 | |
Record name | Benzenepropanamide, α-(aminomethyl)-3-chloro-4-fluoro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.